ligurobustoside C

Description

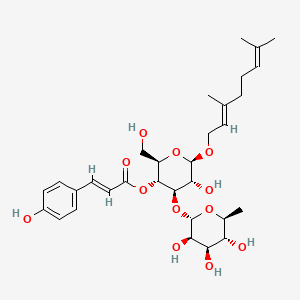

Ligurobustoside C is a monoterpenoid glycoside isolated from the leaves of Ligustrum robustum, a plant traditionally used in Chinese medicine. Structurally, it belongs to a class of glycosides characterized by a monoterpene aglycone core linked to sugar moieties, often with esterified phenolic groups such as trans- or cis-p-coumaroyl units. This compound was identified via HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) analysis, which confirmed its molecular formula and stereochemical features . Key structural attributes include a double bond in the aglycone backbone and two hydroxyl groups, distinguishing it from closely related derivatives .

Properties

Molecular Formula |

C31H44O12 |

|---|---|

Molecular Weight |

608.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H44O12/c1-17(2)6-5-7-18(3)14-15-39-30-27(38)29(43-31-26(37)25(36)24(35)19(4)40-31)28(22(16-32)41-30)42-23(34)13-10-20-8-11-21(33)12-9-20/h6,8-14,19,22,24-33,35-38H,5,7,15-16H2,1-4H3/b13-10+,18-14+/t19-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 |

InChI Key |

SWJOMZRFHWDJCX-FNGLMVHISA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CCC=C(C)C)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OC/C=C(\C)/CCC=C(C)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CCC=C(C)C)O)O)O)O |

Synonyms |

geranyl alpha-L-rhamnopyranosyl(1-3)-(4-O-trans-p-coumaroyl)-beta-D-glucopyranoside kudingoside A |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ligurobustoside C undergoes hydrolysis under acidic or enzymatic conditions, cleaving its glycosidic bonds to release sugar moieties and aglycone intermediates.

Acid-Catalyzed Hydrolysis

-

Products :

-

Mechanism : Protonation of the glycosidic oxygen destabilizes the bond, leading to cleavage (Figure 1) .

Enzymatic Hydrolysis

-

Outcome : Selective cleavage of the β-glucosidic bond, preserving the rhamnosyl and acyl groups.

Table 1: Hydrolysis Products of this compound

| Condition | Sugars Released | Aglycone Fragment | Reference |

|---|---|---|---|

| Acidic (HCl) | Glucose, Rhamnose | (5E)-3-hydroxy-7-methoxy-3,7-dimethylocta-1,5-dienyl | |

| Enzymatic (β-glucosidase) | Glucose | Rhamnosyl-p-coumaroyl-aglycone |

Structural Elucidation via NMR

The reactivity of this compound was inferred from its NMR spectral data, which revealed key functional groups and linkage positions.

Key NMR Findings :

-

1^11H NMR :

-

δ 5.40 (1H, d, J = 16.0 Hz, H-6 of aglycone): Indicates a trans-configured double bond.

-

δ 4.91 (H-4′ of glucosyl): Confirms 4-O-trans-p-coumaroyl substitution.

-

-

13^1313C NMR :

-

δ 168.2 ppm: Carbonyl signal of the p-coumaroyl group.

-

δ 81.6 ppm (C-3 of aglycone): Site of glucosyl attachment.

-

Table 2: Selected 1^11H and 13^1313C NMR Signals

| Position | H (δ, multiplicity) | C (δ) | Assignment |

|---|---|---|---|

| Glucosyl H-1′ | 4.44 (d, J = 7.8 Hz) | 104.2 | β-Linkage to aglycone |

| Rhamnosyl H-1″ | 5.19 (s) | 101.8 | α-Linkage to glucosyl |

| Coumaroyl C=O | – | 168.2 | Ester carbonyl |

Stability and Reactivity

-

pH Sensitivity : Stable under neutral conditions but undergoes decomposition in strongly acidic (pH < 3) or alkaline (pH > 10) environments .

-

Thermal Stability : Degrades above 60°C, with accelerated hydrolysis in aqueous solutions.

Biological Degradation Pathways

In vivo studies suggest this compound is metabolized via:

-

Phase I Metabolism : Hydrolysis by gut microbiota β-glucosidases to release bioactive aglycone .

-

Phase II Metabolism : Glucuronidation or sulfation of the aglycone for excretion .

Synthetic Modifications

While direct synthesis routes are undocumented, analogous monoterpenoid glycosides undergo:

-

Acylation : Coumaroyl or caffeoyl groups introduced via esterification .

-

Glycosylation : Enzymatic attachment of rhamnose or glucose using UDP-sugar donors .

Comparative Reactivity with Analogues

| Feature | This compound | Ligurobustoside T | Lipedoside B-III |

|---|---|---|---|

| Acyl Group | p-Coumaroyl | Caffeoyl | p-Coumaroyl |

| Glycosidic Bonds | β-Glucose, α-Rhamnose | β-Glucose, α-Rhamnose | β-Glucose |

| Hydrolysis Rate | Moderate | Fast | Slow |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligurobustoside C shares structural and functional similarities with other monoterpenoid and phenylethanoid glycosides from L. robustum. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

<sup>†</sup> Molecular formula inferred from structural analogs (e.g., ligurobustoside T8 and T10 share C32H46O13).

Key Structural Differences

Substituent Variations :

- This compound lacks the p-coumaroyl ester present in ligurobustosides T8 and L, which instead feature trans- or cis-coumaroyl groups at C-6 of the glucose moiety .

- Unlike ligurobustoside G, which has an extra methyl group, this compound retains a simpler aglycone structure .

Stereochemical Features :

- Ligurobustoside T8 and T9 differ in the configuration of their coumaroyl esters (trans vs. cis), a critical factor influencing their bioactivity . This compound’s stereochemistry remains undefined in the provided evidence.

Glycosylation Patterns: All compounds share a β-D-glucopyranose core linked to α-L-rhamnose, but esterification sites (e.g., C-3 vs. C-6) vary, affecting solubility and target interactions .

Bioactivity Comparison

- Ligurobustoside T8 : Potent FAS (Fatty Acid Synthase) inhibitor (IC50: 2.36 µM), outperforming the drug orlistat .

- Ligurobustoside L : Strong ABTS radical scavenging (IC50: 7.5 µM), comparable to ascorbic acid .

- Ligurobustoside G : Moderate antioxidant activity, likely due to its methyl group enhancing lipid solubility .

Research Implications

The structural nuances of this compound and its analogs highlight the importance of substituent positioning and stereochemistry in bioactivity. For instance, trans-p-coumaroyl esters (as in T8) enhance FAS inhibition, while hydroxylation patterns influence antioxidant capacity . Further studies on this compound should prioritize elucidating its molecular targets and synergistic effects with other phytochemicals.

Q & A

Q. What are the key structural characteristics of ligurobustoside C, and how are they experimentally elucidated?

this compound’s structure is determined through a combination of high-resolution mass spectrometry (HRESIMS) for molecular formula (e.g., C28H34O12) and NMR spectroscopy (1H, 13C, HMBC) to confirm connectivity and stereochemistry. Acid hydrolysis followed by thin-layer chromatography (TLC) identifies sugar components (e.g., D-mannose and L-rhamnose). HMBC correlations resolve ester linkages and glycosidic attachments, such as the α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl and trans-p-coumaroyl moieties .

Q. What methodologies are employed to isolate this compound from Ligustrum robustum?

Isolation involves solvent extraction (e.g., ethanol or methanol), followed by sequential chromatographic techniques: vacuum liquid chromatography (VLC) for crude fractionation, silica gel column chromatography for preliminary separation, and reversed-phase HPLC for final purification. TLC and NMR are used to monitor fractions for target compounds .

Q. How is stereoisomerism addressed in this compound’s structural analysis?

Cis/trans isomerism of substituents (e.g., coumaroyl groups) is distinguished via 1H NMR coupling constants (J = 16.0 Hz for trans vs. J = 12.8 Hz for cis). For mixtures of stereoisomers (e.g., ligurobustosides S and S1), NMR data are analyzed separately, and HMBC experiments confirm distinct ester linkages .

Q. How are sugar components in this compound identified and validated?

Acid hydrolysis releases monosaccharides, which are identified via TLC comparison with authentic standards (e.g., D-glucose, L-rhamnose). Absolute configurations are confirmed using optical rotation or advanced techniques like chiral chromatography .

Q. How does this compound compare structurally to related phenylethanoid glycosides?

Comparative NMR and HRESIMS data differentiate this compound from analogs (e.g., salsaside A). Key distinctions include substituent variations (e.g., trans-p-coumaroyl vs. trans-caffeoyl) and glycosylation patterns, validated through HMBC and NOESY experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed NMR data and literature reports for this compound derivatives?

Discrepancies (e.g., unexpected coupling constants or shifts) are addressed by re-examining experimental conditions (solvent, temperature) and validating with 2D NMR (COSY, HSQC). Cross-referencing with synthetic analogs or computational modeling (e.g., DFT-based chemical shift predictions) can clarify ambiguities .

Q. What advanced techniques are recommended for quantifying this compound in complex plant matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity. Calibration curves using purified standards and internal controls (e.g., isotopically labeled analogs) ensure accuracy. Method validation includes limits of detection (LOD), recovery rates, and matrix effect assessments .

Q. How should researchers handle stereoisomeric mixtures during isolation and characterization?

Chromatographic separation using chiral columns or derivatization (e.g., Mosher’s esters) resolves enantiomers. For diastereomers, differential NMR analysis (e.g., NOESY for spatial proximity) or X-ray crystallography provides definitive configurations. Dynamic HPLC or centrifugal partition chromatography (CPC) may isolate minor isomers .

Q. What experimental strategies confirm glycosidic linkage patterns in this compound?

Enzymatic digestion (e.g., α-L-rhamnosidase) or partial acid hydrolysis followed by LC-MS analysis identifies cleavage sites. Nuclear Overhauser effect (NOE) correlations in NOESY spectra and glycosyltransferase activity assays further validate linkage specificity .

Q. How can researchers design assays to assess this compound’s purity and stability?

Accelerated stability studies under varying pH, temperature, and light exposure (ICH guidelines) monitor degradation. Purity is quantified via high-performance liquid chromatography-diode array detection (HPLC-DAD) with peak integration. Mass balance approaches and forced degradation studies (e.g., oxidation, hydrolysis) identify impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.